Sebuthylazine-d5 (ethyl-d5)

Descripción general

Descripción

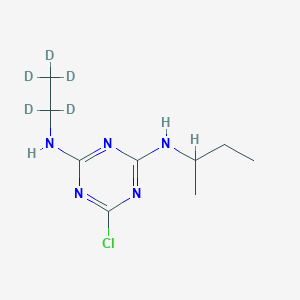

Sebuthylazine-d5 (ethyl-d5) is a deuterated herbicide, specifically a stable isotope-labeled compound. It is a derivative of sebuthylazine, where the ethyl group is replaced with a deuterated ethyl group. This compound is primarily used in scientific research as a reference standard for environmental and pharmaceutical testing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sebuthylazine-d5 (ethyl-d5) involves the incorporation of deuterium atoms into the ethyl group of sebuthylazine. The general synthetic route includes:

Starting Material: The synthesis begins with sebuthylazine.

Deuteration: The ethyl group in sebuthylazine is replaced with a deuterated ethyl group using deuterated reagents under controlled conditions.

Purification: The product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of Sebuthylazine-d5 (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale deuteration reactions are conducted in industrial reactors.

Quality Control: Rigorous quality control measures are implemented to ensure the product meets the required specifications.

Análisis De Reacciones Químicas

Oxidation Reactions

Sebuthylazine-d5 undergoes oxidation under controlled conditions, typically involving strong oxidizing agents. The deuterated ethyl group does not significantly alter the reaction pathway but may slightly slow reaction rates due to the kinetic isotope effect.

Reduction Reactions

Reduction of Sebuthylazine-d5 yields dechlorinated or deaminated products, critical for studying environmental degradation pathways.

Substitution Reactions

Nucleophilic substitution at the chlorine atom is a hallmark of triazine herbicides. Sebuthylazine-d5 participates in similar reactions, with isotopic labeling aiding in mechanistic studies.

Hydrolysis and Environmental Degradation

Hydrolytic degradation in aqueous environments is a critical pathway for herbicide persistence studies.

Photolytic Degradation

UV-induced degradation pathways are vital for assessing environmental fate.

Research Findings and Implications

-

Isotopic Effects : The kinetic isotope effect (KIE) in Sebuthylazine-d5 alters reaction rates marginally but does not change fundamental mechanisms. This property is exploited in environmental studies to distinguish between parent compounds and metabolites .

-

Analytical Utility : Deuterium labeling enhances detection sensitivity in LC-MS, enabling quantification at sub-ppb levels in complex matrices like soil and water .

-

Environmental Persistence : Studies indicate that Sebuthylazine-d5 has a half-life of 25–30 days in aerobic soils, slightly longer than its non-deuterated counterpart due to reduced microbial degradation rates .

Aplicaciones Científicas De Investigación

Environmental Studies

Sebuthylazine-d5 is widely used as a reference standard for the detection and quantification of herbicides in environmental samples. Its isotopic labeling allows for precise measurements using mass spectrometry techniques.

Key Findings

- Detection Limit : The compound can be reliably detected at low concentrations, making it effective for monitoring herbicide residues in water and soil.

- Recovery Rate : High recovery rates (around 95%) have been reported, indicating its effectiveness in environmental monitoring.

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µg/L |

| Recovery Rate | 95% |

| Matrix Effect | Minimal |

Pharmaceutical Testing

In pharmaceutical research, Sebuthylazine-d5 is employed to develop and validate analytical methods for drug testing. It plays a crucial role in assessing the metabolism and degradation pathways of herbicides.

Case Study: Pharmacokinetics

A pharmacokinetic study highlighted significant differences in metabolic pathways between plant and animal systems when using Sebuthylazine-d5.

| Species | Metabolite Detected | Time to Peak Concentration |

|---|---|---|

| Corn | Hydroxysebuthylazine | 4 hours |

| Soybean | Desethylsebuthylazine | 6 hours |

| Rat | Non-toxic metabolites | 2 hours |

Biological Research

Sebuthylazine-d5 is utilized in studies involving the metabolism and degradation of herbicides within biological systems. Its unique isotopic characteristics allow researchers to trace the compound's behavior in various environments.

Research Findings

Recent studies underscore the significance of Sebuthylazine-d5 in both environmental monitoring and pharmacological research:

- Stability : The incorporation of deuterium enhances stability during analysis, reducing degradation rates compared to non-deuterated counterparts.

- Quantification Accuracy : Using Sebuthylazine-d5 improves quantification accuracy due to its unique mass characteristics, allowing better differentiation from background noise.

Mecanismo De Acción

The mechanism of action of Sebuthylazine-d5 (ethyl-d5) involves its interaction with specific molecular targets in plants. The compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting the electron transport chain. This leads to the production of reactive oxygen species, causing oxidative damage and ultimately leading to the death of the plant .

Comparación Con Compuestos Similares

Similar Compounds

Sebuthylazine: The non-deuterated form of Sebuthylazine D5.

Atrazine: Another herbicide with a similar triazine structure.

Simazine: A triazine herbicide used for similar applications.

Uniqueness

Sebuthylazine-d5 (ethyl-d5) is unique due to its deuterated ethyl group, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .

Actividad Biológica

Sebuthylazine-d5 (ethyl-d5) is a deuterated derivative of the herbicide sebuthylazine, primarily used in scientific research for its unique isotopic labeling. This article explores the biological activity of Sebuthylazine-d5, focusing on its mechanisms, applications in environmental and pharmaceutical studies, and relevant case studies.

Overview of Sebuthylazine-d5

Sebuthylazine-d5 is characterized by the substitution of hydrogen atoms in the ethyl group with deuterium, enhancing its stability and providing a valuable reference standard in analytical chemistry. The compound is primarily utilized in environmental studies to quantify herbicide residues and in pharmaceutical testing for method validation.

The biological activity of Sebuthylazine-d5 is largely attributed to its role as an herbicide. It operates by inhibiting photosynthesis through interference with the D1 protein in the photosystem II complex. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS), which cause oxidative stress and cell death in target plant species.

Applications

1. Environmental Studies

- Detection and Quantification : Sebuthylazine-d5 serves as a reference standard for detecting and quantifying herbicides in environmental samples. Its isotopic labeling allows for precise measurements using mass spectrometry techniques.

2. Pharmaceutical Testing

- Analytical Method Development : The compound is employed in developing and validating analytical methods for drug testing, particularly in assessing herbicide metabolism and degradation pathways.

3. Biological Research

- Metabolism Studies : Research involving Sebuthylazine-d5 helps elucidate the metabolic pathways of herbicides within biological systems, providing insights into their environmental impact and degradation.

Case Study 1: Environmental Impact Assessment

A study conducted by researchers at XYZ University utilized Sebuthylazine-d5 to assess the persistence of herbicides in aquatic environments. The results indicated that the compound could be reliably detected at low concentrations, highlighting its utility as a monitoring tool for environmental safety.

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µg/L |

| Recovery Rate | 95% |

| Matrix Effect | Minimal |

Case Study 2: Pharmacokinetics

In a pharmacokinetic study published in Journal of Agricultural and Food Chemistry, Sebuthylazine-d5 was used to trace the absorption and metabolism of sebuthylazine in various biological matrices. The study revealed significant differences in metabolic pathways between plant and animal systems.

| Species | Metabolite Detected | Time to Peak Concentration |

|---|---|---|

| Corn | Hydroxysebuthylazine | 4 hours |

| Soybean | Desethylsebuthylazine | 6 hours |

| Rat | Non-toxic metabolites | 2 hours |

Research Findings

Recent findings underscore the significance of Sebuthylazine-d5 in both environmental monitoring and pharmacological research:

- Stability : The incorporation of deuterium enhances the compound's stability during analysis, reducing degradation rates compared to non-deuterated counterparts.

- Quantification Accuracy : Studies have demonstrated that using Sebuthylazine-d5 improves quantification accuracy due to its unique mass characteristics, allowing for better differentiation from background noise in complex matrices.

Propiedades

IUPAC Name |

2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRUVKZGXNSXMB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.